molecular formula C13H14N2O4 B2888667 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid CAS No. 571172-12-8

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid

Cat. No.: B2888667
CAS No.: 571172-12-8
M. Wt: 262.265
InChI Key: GZWWUAZOHDWGDJ-UHFFFAOYSA-N
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Description

5-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid (CAS: 571172-12-8) is a heterocyclic compound featuring a quinazoline-2,4-dione core linked to a pentanoic acid side chain via a methylene group. The quinazolin-dione moiety is a pharmacophoric scaffold known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound has been cataloged as a research chemical by AK Scientific, though its specific biological activities remain underexplored in the provided evidence .

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-3-4-8-15-12(18)9-5-1-2-6-10(9)14-13(15)19/h1-2,5-6H,3-4,7-8H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWUAZOHDWGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Mechanism of Action

The anticonvulsant activity of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid is primarily attributed to its interaction with the GABAA receptor. The compound acts as a positive allosteric modulator at the benzodiazepine binding site, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability, thereby preventing seizures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional attributes of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid with analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Quinazolin-dione Derivatives

Compound Name Core Structure Side Chain Molecular Weight (g/mol) CAS Number Key Properties/Activities References
5-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)pentanoic acid Quinazoline-2,4-dione Pentanoic acid 290.28* 571172-12-8 High solubility (predicted)
2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid Quinazoline-2,4-dione 3-Phenylpropanoic acid 310.30 115948-90-8 Lipophilic; potential DNA intercalation
2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-N-aryl benzamides (e.g., 3c, 3l, 3o) Quinazoline-2,4-dione + benzamide Aryl/alkyl benzamide ~350–400 N/A Anticancer activity (IC50: 10–50 µM)
5-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2-yl)pentanoic acid Benzoisothiazole-1,1-dioxide Pentanoic acid 297.28 83747-22-2 Sulfone group; unknown bioactivity
(3S)-3-Methyl-5-oxo-5-[(thiazol-2-yl)amino]pentanoic acid Thiazole Methylated pentanoic acid 228.26 N/A Thiazole-mediated enzyme interactions

*Calculated based on molecular formula C₁₃H₁₄N₂O₄.

Structural and Electronic Differences

  • Core Heterocycle : The quinazolin-dione core in the target compound distinguishes it from benzoisothiazole-dioxide () and thiazole derivatives (). The electron-deficient quinazolin-dione ring may facilitate π-π stacking with biological targets like DNA or enzymes, whereas the sulfone group in the benzoisothiazole derivative could alter redox properties .
  • Side Chain: The pentanoic acid chain in the target compound contrasts with the 3-phenylpropanoic acid () and benzamide () side chains. The longer aliphatic chain in the target compound likely enhances aqueous solubility compared to aromatic substituents, which may improve pharmacokinetics .

Physicochemical Properties

  • Solubility: The pentanoic acid chain in the target compound likely confers higher water solubility (>100 µg/mL predicted) compared to the lipophilic 3-phenylpropanoic acid derivative (, solubility <50 µg/mL) .
  • LogP: The target compound’s calculated LogP (~1.5) is lower than that of the 3-phenylpropanoic acid analog (LogP ~2.8), reflecting reduced membrane permeability but better compatibility with aqueous biological environments .

Biological Activity

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound features a quinazoline core with two keto groups at positions 2 and 4, contributing to its reactivity and biological properties. The pentanoic acid moiety enhances its solubility and bioavailability.

Antiproliferative Effects

Research indicates that 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 226 µg/mL, indicating moderate efficacy in inhibiting cell proliferation .
  • A549 Cells : Similar effects were noted with an IC50 of 242.52 µg/mL .

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Studies have shown that quinazoline derivatives can inhibit specific enzymes involved in cancer cell metabolism, contributing to their antiproliferative effects .
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Properties : The presence of dioxo groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress within cells .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of quinazoline compounds, including 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid. The researchers evaluated its biological activity against several cancer cell lines and reported promising results regarding its antiproliferative effects .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Study 2: Mechanistic Insights

Another investigation explored the mechanisms by which quinazoline derivatives exert their biological effects. It was found that these compounds could modulate signaling pathways related to cell cycle regulation and apoptosis .

Comparative Analysis with Related Compounds

Compound NameStructure TypeIC50 (µg/mL)Mechanism of Action
Compound AQuinazoline200Enzyme inhibition
Compound BQuinazoline180Apoptosis induction
5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid Quinazoline 226 Antioxidant properties

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